molecular formula C17H10ClIN2O3S2 B13954389 2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid CAS No. 532944-80-2

2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid

Cat. No.: B13954389
CAS No.: 532944-80-2
M. Wt: 516.8 g/mol
InChI Key: CAFDINDQUMRCQP-UHFFFAOYSA-N
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Description

2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid is a complex organic compound that features a benzothiophene core, a chlorine atom, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps. One common method includes the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form an intermediate product. This intermediate is then reacted with 5-iodobenzoic acid under suitable conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and iodine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. Its complex structure allows for diverse chemical modifications, making it a valuable compound for various research purposes.

Properties

CAS No.

532944-80-2

Molecular Formula

C17H10ClIN2O3S2

Molecular Weight

516.8 g/mol

IUPAC Name

2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid

InChI

InChI=1S/C17H10ClIN2O3S2/c18-13-9-3-1-2-4-12(9)26-14(13)15(22)21-17(25)20-11-6-5-8(19)7-10(11)16(23)24/h1-7H,(H,23,24)(H2,20,21,22,25)

InChI Key

CAFDINDQUMRCQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NC3=C(C=C(C=C3)I)C(=O)O)Cl

Origin of Product

United States

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